N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
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Overview
Description
N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with fluorophenyl and fluorophenoxyethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole in the presence of a palladium catalyst.
Attachment of Fluorophenoxyethyl Group: The fluorophenoxyethyl group can be attached through a nucleophilic substitution reaction, where a halogenated ethyl derivative reacts with a fluorophenol under basic conditions.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the pyrrole derivative with an appropriate amine or amide coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The fluorophenyl and fluorophenoxyethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Various substituted fluorophenyl and fluorophenoxyethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated groups can enhance binding affinity and selectivity towards specific proteins or enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated groups can enhance the compound’s binding affinity and specificity, potentially leading to inhibition or activation of the target. The exact pathways involved depend on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-fluorophenoxy)ethyl]-4-(4-chlorophenyl)-1H-pyrrole-2-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-[2-(4-fluorophenoxy)ethyl]-4-(4-methylphenyl)-1H-pyrrole-2-carboxamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
N-[2-(4-fluorophenoxy)ethyl]-4-(4-nitrophenyl)-1H-pyrrole-2-carboxamide: Similar structure but with a nitrophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide lies in its dual fluorination, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorinated aromatic rings can enhance its stability and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2/c20-15-3-1-13(2-4-15)14-11-18(23-12-14)19(24)22-9-10-25-17-7-5-16(21)6-8-17/h1-8,11-12,23H,9-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSPTPGTFGULII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCCOC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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